4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide
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Overview
Description
4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-[2-(3,5-DIMETHYLPHENOXY)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and a phenoxyethyl moiety.
Preparation Methods
The synthesis of 4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-[2-(3,5-DIMETHYLPHENOXY)ETHYL]BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of the pyrazole ring and the introduction of the sulfonamide group. The synthetic route typically starts with the preparation of the pyrazole intermediate, followed by the attachment of the phenoxyethyl group and the sulfonamide moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the sulfonamide bond.
Scientific Research Applications
4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-[2-(3,5-DIMETHYLPHENOXY)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-[2-(3,5-DIMETHYLPHENOXY)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, while the pyrazole ring can interact with various receptors in the body. These interactions lead to the modulation of biological processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-[2-(3,5-DIMETHYLPHENOXY)ETHYL]BENZENE-1-SULFONAMIDE include other sulfonamide derivatives and pyrazole-containing compounds These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C24H31N3O4S |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H31N3O4S/c1-16(2)23-19(5)26(6)27(24(23)28)20-7-9-22(10-8-20)32(29,30)25-11-12-31-21-14-17(3)13-18(4)15-21/h7-10,13-16,25H,11-12H2,1-6H3 |
InChI Key |
OVUORKZHQDWNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C(=C(N3C)C)C(C)C)C |
Origin of Product |
United States |
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